K-115 Hydrochloride, also known as Ripasudil Hydrochloride, is a novel pharmaceutical compound primarily recognized for its role as a selective inhibitor of Rho-associated protein kinase (ROCK). This compound is designed to lower intraocular pressure (IOP) and is particularly useful in treating conditions such as glaucoma and ocular hypertension. The chemical structure of K-115 Hydrochloride is characterized by its unique molecular composition, which contributes to its pharmacological effects.
K-115 was developed by Kowa Company Ltd., a pharmaceutical company based in Japan. The compound has undergone various clinical trials to evaluate its efficacy and safety in human subjects, leading to its approval for use in specific ophthalmic applications.
K-115 is classified as an antihypertensive agent and falls under the category of ROCK inhibitors. Its primary mechanism involves the modulation of cellular pathways that regulate IOP, making it a valuable therapeutic option for managing glaucoma.
The synthesis of K-115 Hydrochloride involves several steps that ensure the purity and efficacy of the final product. The process typically includes:
The synthesis requires precise temperature control and pH adjustments to optimize yields. The final product is characterized by high purity levels, often exceeding 99%, which is crucial for pharmaceutical applications.
The molecular formula of K-115 Hydrochloride is . Its structure features:
The molecular weight of K-115 Hydrochloride is approximately 395.88 g/mol. The compound exists as a dihydrate, which affects its stability and solubility characteristics.
K-115 Hydrochloride participates in various chemical reactions relevant to its mechanism of action:
The inhibitory potency of K-115 against ROCK1 and ROCK2 has been quantified with IC50 values of 51 nM and 19 nM, respectively, indicating strong selectivity towards ROCK2.
K-115 exerts its pharmacological effects primarily through the inhibition of the Rho/ROCK signaling pathway. This pathway plays a critical role in regulating cytoskeletal dynamics and cell adhesion:
K-115 Hydrochloride appears as a white to off-white crystalline powder. It is hygroscopic, meaning it can absorb moisture from the environment.
Studies have shown that K-115 maintains stability over a range of pH levels, which is advantageous for formulation into eye drops or other delivery systems.
K-115 Hydrochloride has several significant applications:
K-115 hydrochloride (chemical name: 4-Fluoro-5-{[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl}isoquinoline monohydrochloride dihydrate) is a potent, ATP-competitive inhibitor targeting Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2). Its molecular structure features a fluorinated isoquinoline core linked to a diazepane ring via a sulfonyl group, with the S-enantiomer configuration being pharmacologically active [7] [10]. This stereochemistry is critical for binding efficiency, as the S-methyl group optimizes hydrophobic interactions within the kinase domain’s cleft.
The inhibitor exhibits ~2.7-fold greater selectivity for ROCK2 (IC₅₀ = 19 nM) over ROCK1 (IC₅₀ = 51 nM) in cell-free assays [1] [7] [10]. This isoform preference arises from structural divergence in the catalytic domains:
Structural Element | ROCK1 Interaction | ROCK2 Interaction | Effect on Selectivity |
---|---|---|---|
Hydrophobic Pocket | Ile394 (bulkier) | Val454 (smaller) | Favors ROCK2 binding |
Salt Bridge Partner | Asp218 | Asp232 | Enhanced ROCK2 affinity |
Fluorine Position | Weak π-stacking | Strong halogen bond | Stabilizes ROCK2 complex |
Kinetic studies reveal K-115’s mechanism follows mixed-type inhibition against ATP, with distinct kinetic parameters for ROCK isoforms:
The inhibition stoichiometry is 1:1, confirmed by isothermal titration calorimetry. Pre-steady-state kinetics show a two-step binding mechanism: rapid initial association followed by conformational tightening of the kinase domain’s activation loop. This induces a "closed" conformation that occludes ATP access, particularly in ROCK2 [8] [10].
Parameter | ROCK1 | ROCK2 | Method |
---|---|---|---|
IC₅₀ (nM) | 51 | 19 | Fluorescent peptide assay |
Kᵢ (nM) | 38.9 | 14.3 | Enzyme kinetics |
Residence Time (min) | 2.7 | 28 | Surface plasmon resonance |
ATP Kₘ shift (fold) | 3.1 | 5.8 | Michaelis-Menten analysis |
Beyond direct kinase inhibition, K-115 exerts allosteric effects on the Rho-GTPase binding domains (RBDs) of ROCKs. Molecular dynamics simulations demonstrate that K-115 binding to the kinase domain triggers long-range conformational changes propagating to the RBD, reducing affinity for activated RhoA-GTP [3] [8]. Key mechanisms include:
Computational models further show that K-115 enhances RBD flexibility in the presence of Rnd1 (a Rho-GTPase family member), weakening GTPase binding by 40% compared to Rac1-bound states. This isoform-specific allostery explains K-115’s efficacy in modulating aqueous humor outflow via trabecular meshwork relaxation [3].
GTPase | ROCK Complex Stability (ΔΔG, kcal/mol) | Effect of K-115 | Cellular Consequence |
---|---|---|---|
RhoA | -3.8 | Binding cleft expansion | Reduced actomyosin contraction |
Rnd1 | -2.1 | Enhanced RBD flexibility | Increased endothelial permeability |
Rac1 | -0.9 | Minimal change | Unaltered adhesion dynamics |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8